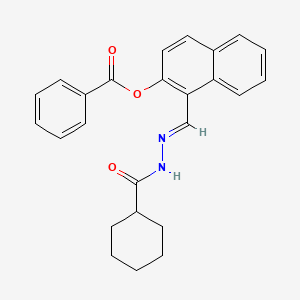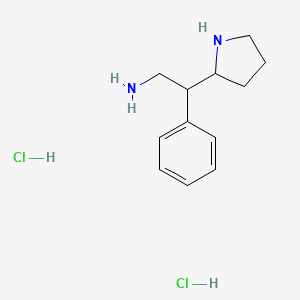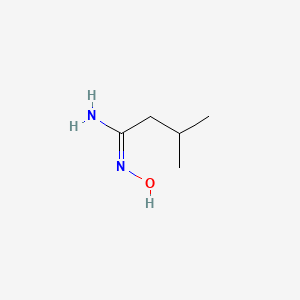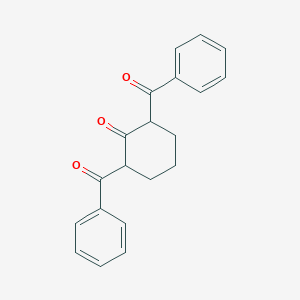![molecular formula C13H8Cl3N3 B12050526 7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)
7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,5-Dicloro bencil)-4-cloro-7H-pirrolo[2,3-d]pirimidina es un compuesto heterocíclico que pertenece a la familia de las pirrolopirimidinas. Este compuesto se caracteriza por la presencia de una estructura central de pirrolo[2,3-d]pirimidina, que está sustituida con un grupo 2,5-dicloro bencilo en la posición 7 y un átomo de cloro en la posición 4. La estructura única de este compuesto lo convierte en un tema de interés en varios campos de la investigación científica, incluida la química medicinal y el descubrimiento de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-(2,5-Dicloro bencil)-4-cloro-7H-pirrolo[2,3-d]pirimidina normalmente implica la condensación de materiales de partida adecuados en condiciones de reacción específicas. Un método común implica la reacción de 5-acetil-4-aminopirimidinas con anhídridos carboxílicos o cloruros de ácido, seguida de ciclización para formar el núcleo de pirrolo[2,3-d]pirimidina . La reacción se lleva a cabo generalmente bajo condiciones de reflujo con una base adecuada, como el metóxido de sodio (MeONa), en un disolvente como el butanol (BuOH) .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes del producto. La elección de reactivos y disolventes también se puede ajustar para minimizar los costes y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
7-(2,5-Dicloro bencil)-4-cloro-7H-pirrolo[2,3-d]pirimidina puede sufrir varias reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de cloro del compuesto pueden ser sustituidos por otros nucleófilos en condiciones apropiadas.
Oxidación y reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados, dependiendo de los reactivos y condiciones utilizados.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos.
Oxidación y reducción: Se pueden utilizar agentes oxidantes como el permanganato de potasio (KMnO4) o agentes reductores como el borohidruro de sodio (NaBH4) en condiciones controladas para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de pirrolo[2,3-d]pirimidina sustituidos, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de diferentes formas oxidadas o reducidas del compuesto .
4. Aplicaciones en la investigación científica
7-(2,5-Dicloro bencil)-4-cloro-7H-pirrolo[2,3-d]pirimidina tiene varias aplicaciones en la investigación científica, incluyendo:
Aplicaciones Científicas De Investigación
7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Mecanismo De Acción
El mecanismo de acción de 7-(2,5-Dicloro bencil)-4-cloro-7H-pirrolo[2,3-d]pirimidina implica su interacción con dianas moleculares específicas, como las quinasas de proteínas. El compuesto se une al sitio activo de estas enzimas, inhibiendo su actividad y, por lo tanto, interrumpiendo las vías de señalización que promueven el crecimiento y la supervivencia de las células cancerosas . Esta inhibición puede conducir al arresto del ciclo celular y la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de pirido[2,3-d]pirimidina: Estos compuestos comparten una estructura central similar y también se estudian por sus propiedades anticancerígenas.
Derivados de tieno[2,3-d]pirimidina: Estos compuestos tienen un átomo de azufre en lugar del átomo de nitrógeno en el núcleo de pirrolo[2,3-d]pirimidina y se investigan por su potencial como inhibidores de quinasas.
Singularidad
7-(2,5-Dicloro bencil)-4-cloro-7H-pirrolo[2,3-d]pirimidina es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia del grupo 2,5-dicloro bencilo aumenta su afinidad de unión a ciertas quinasas de proteínas, convirtiéndolo en un candidato prometedor para la terapia contra el cáncer dirigida .
Propiedades
Fórmula molecular |
C13H8Cl3N3 |
|---|---|
Peso molecular |
312.6 g/mol |
Nombre IUPAC |
4-chloro-7-[(2,5-dichlorophenyl)methyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H8Cl3N3/c14-9-1-2-11(15)8(5-9)6-19-4-3-10-12(16)17-7-18-13(10)19/h1-5,7H,6H2 |
Clave InChI |
JFSOMFBVAWTYKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CN2C=CC3=C2N=CN=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)


![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)
![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)

